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Compound of Interest

Compound Name:
methyl 2-cyano-4-

hydroxybenzoate

CAS No.: 1261879-56-4

Cat. No.: B6242744 Get Quote

Executive Summary & Structural Context
Methyl 2-cyano-4-hydroxybenzoate (CAS: 1261879-56-4) is a tri-substituted benzene

derivative serving as a specialized intermediate in the synthesis of xanthine oxidase inhibitors

and other bioactive heterocycles.[1]

In vibrational spectroscopy, this molecule presents a unique "Push-Pull" electronic system:

Push: The hydroxyl group (-OH) at position 4 acts as a strong resonance donor.

Pull: The ester (-COOMe) at position 1 and the nitrile (-CN) at position 2 act as electron-

withdrawing groups (EWG).

This guide objectively compares the spectral performance of the target molecule against its

most common isomer, Methyl 3-cyano-4-hydroxybenzoate, highlighting how the nitrile peak

serves as the primary diagnostic handle for structural verification.

The Nitrile Peak: Performance & Analysis
The nitrile (

) stretch is the most distinct feature in the spectrum, typically appearing in the "silent region" (
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), free from interference by other functional groups.

Comparative Spectral Data
The following table contrasts the expected vibrational modes of the target compound against

key alternatives.

Feature
Methyl 2-cyano-4-
hydroxybenzoate
(Target)

Methyl 3-cyano-4-
hydroxybenzoate
(Alternative)

Methyl 4-
hydroxybenzoate
(Control)

CN Stretch (

)
Absent

CN Intensity Strong, Sharp
Variable (due to H-

bonding)
N/A

OH Stretch (

)

(Broad,

Intermolecular)

(Sharper,

Intramolecular)

Ester C=O (

)

Isomeric Marker
No OH...CN

interaction

Strong OH...CN

interaction
N/A

Mechanism of Action: The Ortho vs. Meta Effect
The shift in the nitrile peak frequency is governed by the proximity of the hydroxyl group.

Target (2-Cyano Isomer): The -CN group (pos 2) and -OH group (pos 4) are in a meta

relationship. They are spatially separated.[2]

Result: The nitrile vibration is purely electronic. It is intensified by the electron-withdrawing

ester ortho to it but is not perturbed by hydrogen bonding.

Alternative (3-Cyano Isomer): The -CN group (pos 3) and -OH group (pos 4) are ortho to

each other.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.youtube.com/watch?v=NwOvbZk9Kj0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6242744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Result: The phenolic proton can form an intramolecular hydrogen bond with the nitrile

nitrogen (

). This weakens the CN bond constant, causing a red-shift (lower wavenumber) and
potentially broadening the peak.

Electronic Pathway Visualization
The following diagram illustrates the electronic "Push-Pull" mechanism that dictates the bond

order and resulting IR frequency of the nitrile group in the target molecule.
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Caption: Electronic flow diagram showing how the 4-OH resonance competes with the 1-Ester

and 2-Nitrile withdrawal, stabilizing the CN frequency at ~2235 cm-1.

Experimental Protocol: High-Fidelity Acquisition
To distinguish the subtle frequency shifts between isomers, a standard "quick run" is

insufficient. The following self-validating protocol ensures data integrity.

Step 1: Sample Preparation (Solid State)
Technique: KBr Pellet (Preferred over ATR for resolution of sharp nitrile peaks).

Ratio: 1.5 mg Sample : 200 mg KBr (Dry grade).

Grinding: Grind for 2 minutes to eliminate scattering (Christiansen effect) which can distort

the baseline near 2200 cm⁻¹.

Step 2: Instrument Configuration
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Resolution: Set to 2 cm⁻¹ (Standard is 4 cm⁻¹). High resolution is critical to detect the ~7

cm⁻¹ shift between isomers.

Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

Apodization: Boxcar or weak apodization to preserve peak sharpness.

Step 3: Validation Workflow
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Caption: Logical decision tree for distinguishing the 2-cyano target from the 3-cyano impurity

based on Hydroxyl-Nitrile interaction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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